1-[(4-fluorophenyl)methyl]-4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
Description
1-[(4-Fluorophenyl)methyl]-4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound that features a unique structure combining a pyrrolidinone ring with benzodiazole and fluorophenyl groups
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F2N3O/c26-20-9-5-17(6-10-20)14-29-16-19(13-24(29)31)25-28-22-3-1-2-4-23(22)30(25)15-18-7-11-21(27)12-8-18/h1-12,19H,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQWBXRVEJPWKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-fluorophenyl)methyl]-4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactionsThe final step involves the formation of the pyrrolidinone ring under controlled conditions, often using catalysts to enhance the reaction efficiency .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Fluorophenyl)methyl]-4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the fluorophenyl groups can be replaced with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenated reagents, strong bases or acids as catalysts
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[(4-Fluorophenyl)methyl]-4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methyl]-4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its effects at the molecular level .
Comparison with Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde
- N-Methylbisfluoromodafinil
- 1-(4-Fluorobenzyl)piperazine
Comparison: The presence of both benzodiazole and pyrrolidinone rings, along with fluorophenyl groups, makes it a versatile compound for various research purposes .
Biological Activity
The compound 1-[(4-fluorophenyl)methyl]-4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy as a therapeutic agent.
Chemical Structure and Properties
The compound features a pyrrolidinone core substituted with a benzodiazole moiety and fluorinated phenyl groups. Its molecular formula is , and it has a molecular weight of approximately 372.42 g/mol. The presence of fluorine atoms is significant as they can enhance the compound's lipophilicity and metabolic stability.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidinone ring and subsequent substitution reactions to introduce the fluorophenyl groups. Detailed synthetic pathways can be found in various chemical literature, which outline the methodologies used to optimize yield and purity.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties, particularly through the inhibition of poly(ADP-ribose) polymerase (PARP) enzymes. PARP inhibitors are crucial in cancer therapy, especially for tumors with BRCA mutations. The compound's ability to trap PARP on DNA may lead to enhanced cytotoxicity in cancer cells, as demonstrated in various studies.
Enzyme Inhibition
The compound has shown promise in inhibiting key enzymes involved in cancer progression and metabolism. For instance, it may affect acetylcholinesterase (AChE) activity, which is relevant in neurodegenerative diseases.
Antimicrobial Properties
Studies have indicated that piperidine derivatives can possess antimicrobial properties. The introduction of specific functional groups can enhance these effects, making this compound a candidate for further exploration in antibacterial therapies.
Study on Anticancer Efficacy
In a preclinical study, the compound was tested against various cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations correlating with its IC50 values for PARP inhibition. The study emphasized the role of structural modifications in enhancing biological activity.
Research on Metabolic Stability
Another study focused on the metabolic stability of similar compounds, highlighting how modifications to the benzodiazole moiety can improve pharmacokinetic profiles. This is crucial for developing effective therapeutic agents that can withstand metabolic degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
